molecular formula C12H14N2 B8495184 4-Ethyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de] isoquinoline

4-Ethyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de] isoquinoline

Cat. No. B8495184
M. Wt: 186.25 g/mol
InChI Key: AQETXVKRXPEFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de] isoquinoline is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de] isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de] isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6-ethyl-2,6-diazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene

InChI

InChI=1S/C12H14N2/c1-2-14-7-9-4-3-5-11-12(9)10(8-14)6-13-11/h3-6,13H,2,7-8H2,1H3

InChI Key

AQETXVKRXPEFAT-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C3C(=CNC3=CC=C2)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (0.440 g, 11.6 mmol) was added in portions to a solution of 3,4-dihydropyrrolo[4,3,2-de]isoquinolin-5(1H)-one, Intermediate 1 (0.4 g, 2.32 mmol) in dry THF (20 ml). The mixture was brought to reflux for 3 hours, cooled, diluted with aqueous THF and filtered. The solid cake was washed with THF (2×) and the residue was evaporated to give a light brown solid. This brown solid was dissolved in MeOH (20 ml) and acetaldehyde (0.334 g, 7.6 mmol) and sodium triacetoxy borohydride (0.482 g, 2.3 mmol) were added. The mixture was stirred for 1 hour and evaporated to half its volume and partitioned between 1N Na2CO3 and dichloromethane. The organic phase was washed with brine, dried (MgSO4) and evaporated. The crude product was purified by flash chromatography using 10% MeOH to 50% MeOH in dichloromethane with 1% NEt3. Yield: 142 mg. Grey solid. MS m/z 187 [M+H]+.
Quantity
0.44 g
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0 (± 1) mol
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0.4 g
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20 mL
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0.334 g
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0.482 g
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0 (± 1) mol
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20 mL
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